3,5-Diphenyl-4H-1,2,4-triazol-4-amine

GABAA receptor benzodiazepine agonist sedative-hypnotic

Procure 3,5-Diphenyl-4H-1,2,4-triazol-4-amine (CAS 3049-45-4) for SAR-driven medicinal chemistry targeting GABAA/BZD receptors. Its diphenyl motif defines a pharmacophore geometry that alkyl/mono-aryl analogs cannot replicate. Two orthorhombic polymorphs (Pnma, Pbca) enable robust XRPD-based batch consistency verification. A validated one-step solvent-free synthesis supports cost-effective bulk procurement. Ensure vendor purity ≥98% with batch-specific NMR, HPLC, and XRPD to mitigate impurity and polymorphic phase risks.

Molecular Formula C14H12N4
Molecular Weight 236.27 g/mol
CAS No. 3049-45-4
Cat. No. B1296815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diphenyl-4H-1,2,4-triazol-4-amine
CAS3049-45-4
Molecular FormulaC14H12N4
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(N2N)C3=CC=CC=C3
InChIInChI=1S/C14H12N4/c15-18-13(11-7-3-1-4-8-11)16-17-14(18)12-9-5-2-6-10-12/h1-10H,15H2
InChIKeyDAZAXBYJPXKJJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Diphenyl-4H-1,2,4-triazol-4-amine (CAS 3049-45-4) for BZD Receptor Agonist Development and Polymorph-Dependent Material Sourcing


3,5-Diphenyl-4H-1,2,4-triazol-4-amine (CAS 3049-45-4; C₁₄H₁₂N₄; MW 236.27) is a 4-amino-1,2,4-triazole derivative bearing phenyl substituents at the 3- and 5-positions of the triazole ring [1]. The compound serves as a versatile scaffold in medicinal chemistry, particularly for benzodiazepine (BZD) receptor agonists where the 4-amino group provides a critical derivatization handle [2]. It also exhibits pronounced polymorphism, with two orthorhombic forms (space groups Pnma and Pbca) documented via single-crystal X-ray diffraction, a property relevant for solid-state characterization and material consistency [3].

Procurement Risk: Why Alternative 4-Amino-1,2,4-triazoles Cannot Replace 3,5-Diphenyl-4H-1,2,4-triazol-4-amine


Generic substitution among 4-amino-1,2,4-triazoles introduces uncontrolled variability in at least two critical procurement dimensions. First, substituents at the 3- and 5-positions directly modulate binding affinity to the GABAA/BZD receptor complex; the diphenyl motif of this compound establishes a specific pharmacophore geometry that alternative alkyl- or mono-aryl-substituted analogs cannot replicate [1]. Second, this compound's well-documented polymorphism—with two orthorhombic forms (Pnma and Pbca) exhibiting distinct crystal packing and hydrogen-bonding networks—means that solid-state properties such as solubility, stability, and formulation behavior cannot be reliably extrapolated from analogs lacking this specific crystalline landscape [2]. Third, vendor purity specifications for this compound vary substantially (90–98+%), and without batch-specific characterization (NMR, HPLC, XRPD), substitution with a nominally similar triazole risks introducing undefined impurities or incorrect polymorphic phases .

3,5-Diphenyl-4H-1,2,4-triazol-4-amine: Head-to-Head Quantitative Differentiation Evidence


BZD Receptor Binding Affinity: Quantified Advantage of 4-Amino-Derivatized 3,5-Diphenyl-1,2,4-triazole Scaffold

When the 4-amino group of 3,5-diphenyl-4H-1,2,4-triazol-4-amine is derivatized to N-(3,5-diphenyl-4H-1,2,4-triazol-4-yl)-2-((4-fluorobenzyl)amino)acetamide (compound 4j), the resulting molecule achieves high-affinity binding to the BZD site of the GABAA receptor complex, with a Ki of 2.56 nM and IC₅₀ of 6.10 nM [1]. This affinity is 5.1-fold higher than that of the unmodified parent scaffold (IC₅₀ = 31.2 nM) and substantially exceeds the potency of the analogous 4-((4-chlorobenzyl)amino) derivative (compound 4e, IC₅₀ = 28.5 nM), demonstrating that the 4-amino group is essential for achieving nanomolar-range BZD receptor engagement but that the specific N-substituent critically determines the magnitude of affinity enhancement [1].

GABAA receptor benzodiazepine agonist sedative-hypnotic

In Vivo Hypnotic Efficacy: 3,5-Diphenyl-1,2,4-triazole Derivatives vs. Zolpidem in Pentobarbital-Induced Sleeping Time

Derivatives of 3,5-diphenyl-4H-1,2,4-triazol-4-amine demonstrate quantifiable in vivo hypnotic activity comparable to the reference drug zolpidem. In pentobarbital-induced sleeping time assays in mice, compound 4d (administered at 10 mg/kg, i.p.) increased total sleeping duration to 127.5 ± 6.1 minutes, representing a 53% prolongation over the vehicle control (83.2 ± 5.0 minutes) and achieving 95% of the efficacy of zolpidem (134.0 ± 6.5 minutes at the same dose) [1]. Compound 4j (Ki = 2.56 nM) and compound 4h (Ki = 4.38 nM) also produced significant hypnotic effects, with the pharmacological activity fully reversed by flumazenil, confirming BZD receptor-mediated mechanism [1]. Importantly, unlike classical benzodiazepines, these derivatives exhibited no impairment on learning and memory performance in passive avoidance tests [1].

hypnotic activity sedative in vivo pharmacology

Polymorph Identification: Orthorhombic Pbca Form (Z′=1) vs. Pnma Form (Z′=0.5) — Crystallographic Differentiation Data

3,5-Diphenyl-4H-1,2,4-triazol-4-amine crystallizes in two distinct orthorhombic polymorphs with quantifiable structural differences that directly impact solid-state properties and regulatory CMC documentation. The first-reported Pnma polymorph (Z′ = 0.5) exhibits a unit cell volume of approximately 1199 ų (calculated from published cell parameters a = 11.3 Å, b = 7.5 Å, c = 14.2 Å), whereas the second Pbca polymorph (Z′ = 1) has a unit cell volume of 2398.4 ± 0.5 ų with cell parameters a = 7.5521(9) Å, b = 11.2309(14) Å, c = 28.278(3) Å [1][2]. The dihedral angle between the two phenyl rings in the Pbca polymorph is 23.5(4)°, with phenyl-triazole dihedral angles of 41.0(3)° and 26.3(5)°, while the C=N bond distances (1.321(3) Å and 1.315(3) Å) are consistently shorter than C-N single bonds (1.367(3) Å and 1.357(3) Å), confirming delocalized bonding within the triazole ring [1].

polymorphism crystal engineering solid-state characterization

Synthetic Route Efficiency: Solvent-Free Synthesis of 3,5-Diphenyl-4-amino-1,2,4-triazole vs. Conventional Multi-Step Methods

A solvent-free, one-step synthetic route to 3,5-diphenyl-4-amino-1,2,4-triazole has been established via direct reaction of benzonitrile with hydrazine monohydrate, yielding the target compound without requiring intermediate isolation or organic solvent [1]. This contrasts with alternative literature approaches that typically employ multi-step sequences involving carboxylic acid/hydrazide intermediates and require chromatographic purification [2]. The solvent-free method produces material suitable for X-ray-quality single crystals, with structure confirmation via crystallography establishing the compound identity unambiguously [1].

green chemistry synthetic methodology process optimization

Vendor Purity Specifications: Comparative Analysis of Commercial Supply Grades (90–98+%)

Commercial availability of 3,5-diphenyl-4H-1,2,4-triazol-4-amine spans a purity range of 90% to >98% across different suppliers, with varying levels of analytical characterization provided . This purity variability necessitates batch-specific quality verification, particularly for applications sensitive to trace impurities or requiring exact stoichiometry. Suppliers offering >98% purity typically provide supplementary analytical documentation including NMR, HPLC, and GC certificates of analysis, whereas lower-purity grades (90–95%) may lack comprehensive characterization data .

quality control analytical chemistry supply chain management

Storage Stability: 3,5-Diphenyl-4H-1,2,4-triazol-4-amine Storage Conditions vs. Typical Triazole Analogs

Long-term storage recommendations for 3,5-diphenyl-4H-1,2,4-triazol-4-amine indicate that stability is temperature-dependent. When stored as a stock solution at -80°C, the compound should be used within 6 months, whereas storage at -20°C reduces the recommended usage window to within 1 month [1]. This temperature sensitivity is consistent with the behavior of other 4-amino-1,2,4-triazole derivatives but highlights the need for controlled cold-chain logistics during shipping and storage. For long-term solid-state storage, suppliers recommend cool, dry conditions, though specific shelf-life data beyond 6 months under controlled conditions is not extensively documented .

compound stability storage laboratory handling

Validated Application Scenarios for 3,5-Diphenyl-4H-1,2,4-triazol-4-amine Based on Quantitative Evidence


Development of Non-Sedating BZD Receptor Agonists for CNS Disorders

Derivatization of the 4-amino group of 3,5-diphenyl-4H-1,2,4-triazol-4-amine yields compounds with high BZD receptor affinity (e.g., compound 4j: Ki = 2.56 nM, IC₅₀ = 6.10 nM) and in vivo hypnotic efficacy comparable to zolpidem but without memory impairment [1]. This evidence supports procurement for SAR-driven medicinal chemistry programs targeting anxiolytic or hypnotic agents with improved side-effect profiles. Researchers should note that the unmodified parent scaffold (IC₅₀ = 31.2 nM) is significantly less potent, and the N-substituent identity critically determines affinity magnitude [1].

Solid-State Characterization and Polymorph Control in Preformulation Studies

The documented existence of two orthorhombic polymorphs (Pnma with Z′ = 0.5 and Pbca with Z′ = 1) makes 3,5-diphenyl-4H-1,2,4-triazol-4-amine a valuable model compound for polymorph screening, crystal engineering studies, and preformulation development [1][2]. The unit cell volume differs by a factor of two between the forms, and the distinct hydrogen-bonding networks (space groups Pnma vs. Pbca) provide quantifiable benchmarks for XRPD identification and batch-to-batch consistency verification [1].

Scalable Synthesis via Solvent-Free Benzonitrile-Hydrazine Cyclization

Procurement of this compound in bulk quantities is facilitated by a validated one-step solvent-free synthetic route using benzonitrile and hydrazine monohydrate [1]. This route eliminates organic solvent use and multi-step purification, reducing both cost and environmental footprint relative to alternative 3,5-disubstituted-4-amino-1,2,4-triazole syntheses [1]. The method yields material suitable for single-crystal X-ray analysis, confirming structural identity [1].

Antitumor Agent Development Using 4-Amino-3,5-diphenyl-1,2,4-triazole Scaffold

The 3,5-diphenyl-4H-1,2,4-triazol-4-amine core has been employed as a starting scaffold for synthesizing 4-arylidenamino- and 4-arylmethylamino-1,2,4-triazole derivatives with documented anticancer activity [1]. While direct comparative antitumor potency data for the parent compound versus close analogs is limited, the established derivatization pathways (Schiff base formation, reductive amination) demonstrate the synthetic utility of the 4-amino group for generating compound libraries for oncology screening [1].

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